![molecular formula C10H6N4O8S2 B14600889 N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide CAS No. 61072-81-9](/img/structure/B14600889.png)
N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide
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Overview
Description
N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the nitration of thiophene to introduce nitro groups at specific positions. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide involves its ability to interact with biological molecules through its nitro and sulfonamide groups. These interactions can disrupt normal cellular processes, making it useful as a biochemical probe or potential therapeutic agent. The compound can target specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the thiophene and sulfonamide groups.
5-Nitrothiophene-2-sulfonamide: Similar structure but lacks the dinitrophenyl group.
Uniqueness
N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is unique due to the combination of nitro, thiophene, and sulfonamide groups in a single molecule.
Properties
CAS No. |
61072-81-9 |
---|---|
Molecular Formula |
C10H6N4O8S2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-5-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-7(8(5-6)13(17)18)11-24(21,22)10-4-3-9(23-10)14(19)20/h1-5,11H |
InChI Key |
IESKRYXHYMOCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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